3-(4-Chlorophenyl)-2',4'-dichloropropiophenone
Overview
Description
3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorinated phenyl group and a propiophenone moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that its efficacy could be mediated through its activity as an antagonist/inverse agonist at h3 receptors . This interaction with H3 receptors could potentially lead to changes in the synthesis and release of histamine in the brain .
Biochemical Pathways
It is known that indole derivatives can affect various biological pathways . For instance, some indole derivatives have been reported to inhibit the synthesis of influenza A , suggesting that they may interfere with viral replication pathways.
Result of Action
It is known that indole derivatives can have various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that triclocarban, a compound with a similar structure, is a white powder that is insoluble in water . This suggests that the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2,4-dichloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone: Unique due to its specific substitution pattern on the phenyl ring.
4-Chlorophenyl)-2’,4’-dichloropropiophenone: Similar structure but different substitution pattern.
3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone: Another similar compound with variations in the position of chlorine atoms.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIDXPVTRRFKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644495 | |
Record name | 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-41-5 | |
Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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